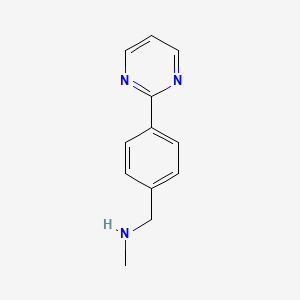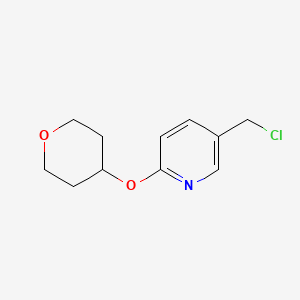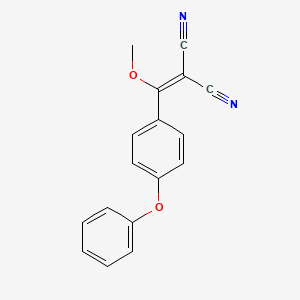
2-(甲氧基(4-苯氧基苯基)亚甲基)丙二腈
概述
描述
“2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile” is a chemical compound with the CAS Number: 330792-69-3 . It has a molecular weight of 276.29 and its molecular formula is C17H12N2O2 . The compound is stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H12N2O2/c1-20-17(14(11-18)12-19)13-7-9-16(10-8-13)21-15-5-3-2-4-6-15/h2-10H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 276.29 . It is a solid under normal conditions . It is stored in dry conditions at 2-8°C .科学研究应用
不对称迈克尔加成
T. Inokuma 及其同事 (2006) 开发了使用丙二腈的硫脲催化的不对称迈克尔加成活化亚甲基化合物到 α,β-不饱和酰亚胺。此过程实现了高对映选择性,并以良好的产率提供了迈克尔加合物,表明了丙二腈衍生物(如 2-(甲氧基(4-苯氧基苯基)亚甲基)丙二腈)在不对称合成中的潜力 (Inokuma, Hoashi, & Takemoto, 2006)。
与托品酮亚胺衍生物的反应
N. Soma 及其同事 (1965) 研究了 2-甲氧基托品酮亚胺与活性亚甲基化合物(包括丙二腈)的反应。反应导致重排产物和 2-亚氨基-1, 2-二氢环庚[b]吡咯衍生物,表明了丙二腈在复杂有机转化中的反应性 (Soma, Nakazawa, Watanabe, Sato, & Sunagawa, 1965)。
杂环化合物的合成
S. G. Badne 及其同事 (2011) 报道了使用 2-氨基-6-甲氧基苯并噻唑与双(甲硫基)亚甲基丙二腈反应合成新型杂环化合物。这突出了丙二腈衍生物在合成杂环化合物中的作用,而杂环化合物在制药和农用化学品中至关重要 (Badne, Swamy, Bhosale, & Kuberkar, 2011)。
非线性光学性质
O. Kwon 等人 (2011) 专注于使用诸如 2-(3-(4-羟基苯乙烯基)-5-甲基环己-2-亚烯基)丙二腈之类的分子设计非线性光学有机酚醛聚烯烃晶体。这项研究对于开发具有优化电光和太赫兹发生应用特性的材料具有重要意义 (Kwon, Kwon, Jazbinsek, Seo, Kim, Seo, Lee, Yun, & Günter, 2011)。
抗癌活性
L. Sukria 等人 (2020) 研究了与 2-(甲氧基(4-苯氧基苯基)亚甲基)丙二腈在结构上相关的化合物的抗癌活性,重点关注其对 T47D 乳腺癌细胞的影响。尽管特异性活性较弱,但这项研究表明了此类化合物的潜在生物医学应用 (Sukria, Hayati, Hanapi, Adawiyah, & Ningsih, 2020)。
安全和危害
属性
IUPAC Name |
2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-20-17(14(11-18)12-19)13-7-9-16(10-8-13)21-15-5-3-2-4-6-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVRZQLHMPWLLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C(C#N)C#N)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901220892 | |
| Record name | 2-[(Methoxy)(4-phenoxyphenyl)methylene]malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile | |
CAS RN |
330792-69-3 | |
| Record name | 2-[(Methoxy)(4-phenoxyphenyl)methylene]malononitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330792-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Methoxy)(4-phenoxyphenyl)methylene]malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

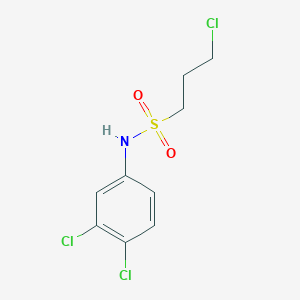
![1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1358549.png)
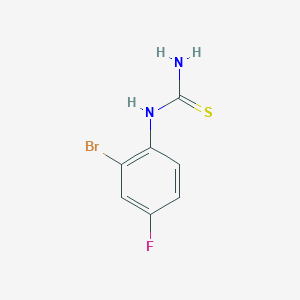
![4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1358551.png)
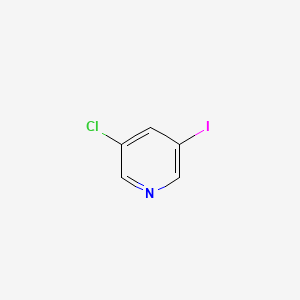
![5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1358554.png)
![4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1358555.png)

![N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine](/img/structure/B1358557.png)
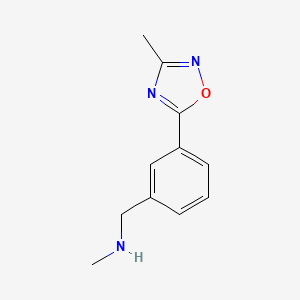
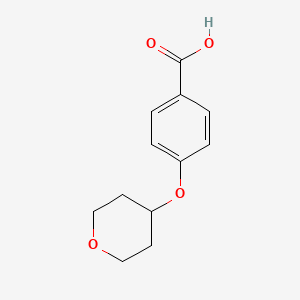
![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine](/img/structure/B1358562.png)
